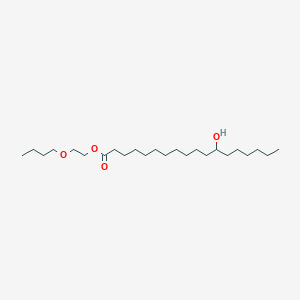![molecular formula C16H28O B14329889 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one CAS No. 98367-15-8](/img/structure/B14329889.png)
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dibutyl-6,6-dimethylbicyclo[310]hexan-3-one is a bicyclic ketone compound characterized by its unique structure, which includes a bicyclo[310]hexane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one typically involves the following steps:
Starting Material: The synthesis begins with (+)-3-carene, a naturally occurring monoterpene.
Intermediate Formation: (+)-3-carene is converted into 3,4-dibromocarane through bromination.
Cyclopropanation: The intermediate undergoes cyclopropanation to form the bicyclo[3.1.0]hexane core.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions to minimize the use of toxic reagents and maximize yield. Techniques such as crystallization and distillation are employed to purify the final product .
化学反应分析
Types of Reactions
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the butyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique olfactory properties.
作用机制
The mechanism of action of 2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Sabinene: A monoterpene with a bicyclo[3.1.0]hexane core, found in essential oils.
Thujone: Another bicyclic monoterpene with similar structural features.
Umbellulone: A bicyclic ketone with a comparable core structure.
Uniqueness
2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one is unique due to its specific substitution pattern and the presence of butyl groups, which confer distinct chemical and biological properties compared to other bicyclic compounds .
属性
CAS 编号 |
98367-15-8 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC 名称 |
2,4-dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C16H28O/c1-5-7-9-11-13-14(16(13,3)4)12(15(11)17)10-8-6-2/h11-14H,5-10H2,1-4H3 |
InChI 键 |
UQBNGLKTQMIFER-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1C2C(C2(C)C)C(C1=O)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Dodecyltellanyl)ethynyl]benzene](/img/structure/B14329811.png)
![3-Nitro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole](/img/structure/B14329815.png)
![2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane](/img/structure/B14329819.png)
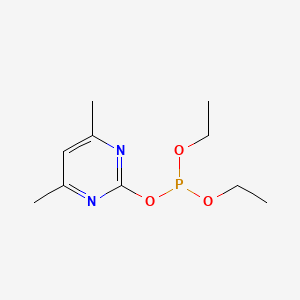
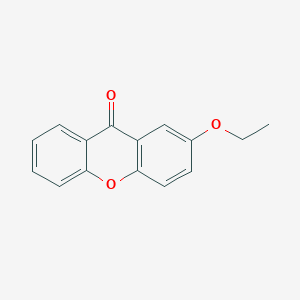
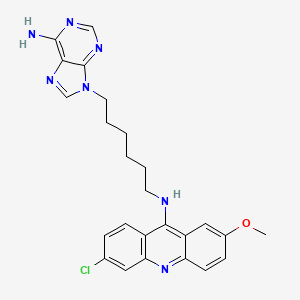
![Methyl 2-[(2-chlorophenyl)methylidene]-5-phenylpent-4-ynoate](/img/structure/B14329837.png)
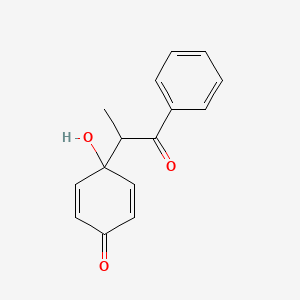
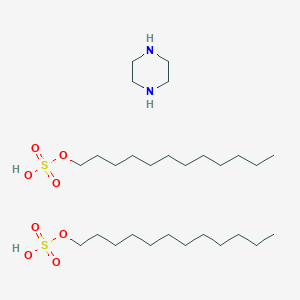
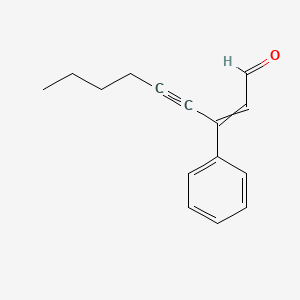
![4-(4-aminophenyl)sulfonylaniline;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B14329852.png)

